molecular formula C19H20N2O2S B298124 N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Cat. No. B298124
M. Wt: 340.4 g/mol
InChI Key: DPVRQZSIWHKBMO-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide, also known as AMPSA, is a chemical compound that has gained interest in the scientific community due to its potential pharmacological properties. AMPSA is a hydrazide derivative that has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide is not fully understood. However, it has been suggested that N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body. For example, N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell proliferation. N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide also activates the Nrf2 pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide in lab experiments is its potential pharmacological properties. N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been shown to exhibit various pharmacological effects, making it a promising compound for drug development. However, one limitation of using N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail. This could lead to the development of more potent and selective compounds based on the structure of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. Finally, there is a need to investigate the pharmacokinetics and toxicity of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide in vivo, which will be crucial for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide involves the reaction of 4-(allyloxy)benzaldehyde and 2-[(4-methylphenyl)sulfanyl]acetic acid hydrazide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. The purity and yield of N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide can be improved by using various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

N'-[4-(allyloxy)benzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N2O2S/c1-3-12-23-17-8-6-16(7-9-17)13-20-21-19(22)14-24-18-10-4-15(2)5-11-18/h3-11,13H,1,12,14H2,2H3,(H,21,22)/b20-13+

InChI Key

DPVRQZSIWHKBMO-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

SMILES

CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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